Sodium 5-fluoropyridine-2-sulfinate

Palladium Catalysis Suzuki-Miyaura Coupling Desulfinative Cross-Coupling

Pyridine-2-boronates frequently fail in cross-coupling due to protodeboronation, compromising 2-substituted pyridine synthesis. Sodium 5-fluoropyridine-2-sulfinate eliminates this limitation as a shelf-stable, electron-deficient sulfinate nucleophile for Pd-catalyzed desulfinative coupling with aryl/heteroaryl halides. • Delivers 5-fluoro-2-arylpyridines with the fluorine retained for orthogonal downstream functionalization (SNAr, sequential cross-coupling) • ≥95% purity; off-white crystalline solid; store under inert atmosphere at RT; non-hazardous for transport • Class-validated by Willis group methodology; mechanistic pathway established (chelated Pd(II) sulfinate resting state, SO₂ loss turnover-limiting)

Molecular Formula C5H3FNNaO2S
Molecular Weight 183.14 g/mol
Cat. No. B13630527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-fluoropyridine-2-sulfinate
Molecular FormulaC5H3FNNaO2S
Molecular Weight183.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)S(=O)[O-].[Na+]
InChIInChI=1S/C5H4FNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
InChIKeyHAHHVMXBXJROGE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-Fluoropyridine-2-sulfinate: Overview & Properties


Sodium 5-fluoropyridine-2-sulfinate (CAS: 2137701-68-7) is a heteroaromatic sulfinate salt belonging to the broader class of pyridine-2-sulfinates, which have emerged as powerful nucleophilic coupling partners in palladium-catalyzed cross-coupling chemistry [1]. Characterized by a fluorine substituent at the 5-position of the pyridine ring and a sulfinate group at the 2-position, the compound exists as an off-white crystalline solid with a molecular formula of C5H3FNNaO2S and a molecular weight of 183.14 g/mol . Commercial sources typically supply the material at ≥95% purity, with some vendors offering 97% or 98% grades suitable for pharmaceutical quality control workflows . The compound is classified as non-hazardous for transportation and is recommended for storage under inert atmosphere at room temperature .

Desulfinative cross-coupling workflow with aryl/heteroaryl halides
5-fluoro-2-arylpyridine scaffold construction via Pd catalysis
Electronically tuned heterocycle for mechanistic probe studies
Supports sequential coupling where fluorine serves as synthetic handle

Sodium 5-Fluoropyridine-2-sulfinate: Unique Differentiation


The procurement of a generic, unsubstituted pyridine-2-sulfinate cannot substitute for the 5-fluoro analog in applications requiring electronic tuning of the heterocycle or in multi-step syntheses where the fluorine atom serves as a synthetic handle. The electron-withdrawing fluorine substituent at the 5-position fundamentally alters the electronic distribution of the pyridine ring, which directly modulates the electrophilicity of adjacent carbons and influences the stability and reactivity of the sulfinate group during cross-coupling . Mechanistic studies of pyridine sulfinate couplings reveal that the nature of the heterocycle affects the catalyst resting state and the turnover-limiting step; for pyridine-2-sulfinates specifically, a chelated Pd(II) sulfinate complex formed post-transmetalation serves as the resting state, with SO₂ loss being turnover-limiting, a pathway that may be sensitive to electronic perturbation by ring substituents [1]. Furthermore, in sequential coupling strategies, the fluorine substituent can be preserved through multiple synthetic steps and subsequently leveraged for orthogonal cross-coupling reactions, a capability absent in the non-fluorinated parent compound [2]. Substituting the 5-fluoro analog with the unsubstituted pyridine-2-sulfinate eliminates this electronic modulation and the downstream synthetic optionality, rendering the substitution invalid for target-specific applications.

Target
Substitute
5-fluoro pyridine-2-sulfinate
Unsubstituted pyridine-2-sulfinate may alter electronic modulation and downstream synthetic optionality
Pyridine-2-sulfinate class
Pyridine-2-boronate class: boronate instability and low coupling efficiency may shift workflow outcome
5-fluoro pyridine-2-sulfinate
5-fluoro pyridine-3-sulfinate: regioisomeric substitution will produce a different coupling product
Pyridine-2-sulfinate class
Carbocyclic sulfinate: mechanistic pathway divergence may require different reaction optimization

Sodium 5-Fluoropyridine-2-sulfinate: Comparative Evidence


Cross-Coupling Efficiency: Sulfinate vs. Boronate

The primary differentiation for sodium 5-fluoropyridine-2-sulfinate lies in its classification as a pyridine-2-sulfinate, which functions as a stable and efficient alternative to notoriously problematic pyridine-2-boronates in palladium-catalyzed cross-coupling. While the unsubstituted pyridine-2-sulfinate serves as the benchmark for this class-wide advantage, the 5-fluoro analog inherits this core differentiation while additionally offering electronic modulation via the fluorine substituent. The Willis group demonstrated that by replacing pyridine-2-boronates with pyridine-2-sulfinates, a cross-coupling process of expanded scope and utility is realized [1]. This class-level evidence establishes that procurement of any pyridine-2-sulfinate variant—including the 5-fluoro derivative—represents a fundamentally distinct and more reliable coupling strategy compared to the corresponding boronate approach.

Sulfinate vs. Boronate
Class-level inference
>90% successful coupling examples reported for sulfinate class; boronate instability affects >92% of attempts
Supports sulfinate-class selection to reduce coupling failure risk
Class-level evidence; data to verify for 5-fluoro analog specifically
Palladium Catalysis Suzuki-Miyaura Coupling Desulfinative Cross-Coupling

DABSO-Mediated Synthetic Yield

The compound can be prepared via a DABSO-mediated route from the corresponding fluoropyridine precursor. This synthetic method yields sodium 5-fluoropyridine-2-sulfinate in 65–80% after workup . This quantitative yield range provides a benchmark for comparing synthesis efficiency across different pyridine sulfinate variants and informs procurement decisions regarding cost and scalability of in-house preparation versus commercial sourcing.

DABSO-Mediated Yield
Data to verify
65–80% yield after workup
Reported synthesis efficiency baseline for make-versus-buy review
Source review recommended; compare against commercial pricing
Sulfinate Synthesis DABSO Fluorinated Building Blocks

Regioisomeric Differentiation: 2- vs 3-Sulfinate

The position of the sulfinate group on the pyridine ring (2- versus 3-position) critically determines cross-coupling efficiency and synthetic utility. The 2-sulfinate isomer is specifically required for generating 2-substituted pyridines, the most challenging substitution pattern in Suzuki-Miyaura chemistry due to the inherent instability of the corresponding 2-boronates [1]. While 3- and 4-sulfinate variants are also efficient coupling partners, the 2-substituted variant addresses a unique and high-value synthetic gap that its regioisomers cannot fill . Sodium 5-fluoropyridine-3-sulfinate (CAS 1849208-72-5) represents the regioisomeric comparator, and its 3-substitution pattern directs coupling to the 3-position of the pyridine ring, producing a structurally and functionally distinct product portfolio [2].

2- vs 3-Sulfinate
Cross-study comparable
2-sulfinate addresses 2-arylpyridine gap where boronates fail; 3-sulfinate directs to 3-position
Regioisomeric mismatch will alter coupling product identity
Critical for 2-substituted pyridine scaffold design
Regioselectivity Cross-Coupling Structure-Activity Relationship

Mechanistic Distinction: Pyridine vs Carbocyclic Sulfinate

Mechanistic studies by de Gombert and Willis reveal fundamentally different catalytic pathways for pyridine-2-sulfinates compared to carbocyclic sulfinates. For the carbocyclic sulfinate, the aryl bromide oxidative addition complex is the resting state intermediate, and transmetalation is turnover-limiting. In contrast, for the pyridine-2-sulfinate class (which includes the 5-fluoro analog), a chelated Pd(II) sulfinate complex formed post-transmetalation is the resting-state intermediate, and loss of SO₂ from this complex is turnover-limiting [1]. This mechanistic divergence has practical implications: the pyridine sulfinate pathway is more sensitive to SO₂ trapping by carbonate base, explaining why K₂CO₃ stoichiometry is crucial for efficient coupling, and provides a rational basis for optimizing reaction conditions for fluorinated variants [1].

Mechanistic Distinction
Class-level inference
Pyridine-2-sulfinates: chelated Pd(II) resting state, SO₂ loss turnover-limiting
Mechanistic pathway context informs reaction optimization strategy
Kinetic analysis from de Gombert & Willis 2020
Reaction Mechanism Palladium Catalysis Kinetic Analysis

Purity and Storage Specifications

Commercial specifications for sodium 5-fluoropyridine-2-sulfinate provide procurement-relevant quality benchmarks. The compound is offered at ≥95% purity by multiple major vendors, with some suppliers providing higher purity grades of 97% or 98% suitable for pharmaceutical quality control workflows . These purity specifications are comparable to those for the unsubstituted sodium pyridine-2-sulfinate, which is also supplied at ≥95% purity, indicating that fluorination does not compromise achievable purity grades . Storage recommendations consistently specify inert atmosphere at room temperature, and the material is classified as non-hazardous for transportation .

Purity & Storage
Cross-study comparable
≥95% purity standard; 97–98% premium grades available
Industry-standard specification supports procurement confidence
Store under inert atmosphere at room temperature
Quality Control Procurement Specifications Stability

Sodium 5-Fluoropyridine-2-sulfinate: Applications


5-Fluoro-2-arylpyridine Scaffold Synthesis

Sodium 5-fluoropyridine-2-sulfinate is optimally deployed as a nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling reactions with aryl and heteroaryl halides to generate 5-fluoro-2-arylpyridine derivatives [1]. This application directly leverages the documented class-wide advantage of pyridine-2-sulfinates over unstable pyridine-2-boronates, which fail to reliably deliver 2-substituted pyridine products [2]. The fluorine substituent at the 5-position is retained through the coupling step, providing a synthetic handle for subsequent orthogonal functionalization or serving as a metabolically stable moiety in drug candidate optimization [1][3].

Fluorinated Drug Analog Library Synthesis

The Willis group has demonstrated the application of pyridine sulfinates in a library format for the preparation of medicinally relevant derivatives of drugs including varenicline (Chantix) and mepyramine (Anthisan) [1]. By extension, sodium 5-fluoropyridine-2-sulfinate is suited for parallel library synthesis of fluorinated analogs, where the fluorine substituent provides a distinct electronic and steric profile compared to the unsubstituted parent. This scenario is directly supported by the class-level evidence establishing pyridine-2-sulfinates as general nucleophilic coupling partners with broad substrate scope across diverse aryl and heteroaryl halides [2].

Mechanistic Probe for Fluorinated Cross-Coupling

The distinct mechanistic pathway established for pyridine-2-sulfinates—with a chelated Pd(II) sulfinate complex as the resting state and SO₂ loss as the turnover-limiting step—positions sodium 5-fluoropyridine-2-sulfinate as a valuable probe substrate for mechanistic studies [1]. Researchers investigating the electronic effects of fluorine substitution on the kinetics of transmetalation and SO₂ extrusion can employ this compound to quantify how the electron-withdrawing 5-fluoro group modulates reaction rates and intermediate stability relative to the unsubstituted pyridine-2-sulfinate baseline.

Sequential Coupling for Polysubstituted Pyridines

In multi-step synthetic sequences targeting polysubstituted pyridines, sodium 5-fluoropyridine-2-sulfinate offers a strategic advantage: the fluorine atom can be preserved through the initial sulfinate coupling step and subsequently activated for orthogonal cross-coupling reactions [1]. This sequential approach is supported by literature demonstrating chemoselective differentiation of reactive handles on pyridine rings, where the order of reactivity for different leaving groups can be exploited to achieve stepwise functionalization [2]. The 5-fluoro substituent provides a stable placeholder that can be activated under appropriate conditions after the sulfinate coupling is complete.

Application
Selection Property
Validation Focus
5-Fluoro-2-arylpyridine scaffold synthesis
Pyridine-2-sulfinate class reactivity
Cross-coupling scope with aryl halides
Fluorinated drug analog library synthesis
Electronic modulation via 5-fluoro substituent
Library format substrate compatibility
Mechanistic probe for fluorinated cross-coupling
Distinct Pd(II) resting state pathway
Kinetic effect of fluorine on SO₂ extrusion
Sequential coupling for polysubstituted pyridines
Fluorine as stable synthetic handle
Chemoselective differentiation of reactive handles

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